molecular formula C7H8ClIN2 B2356273 5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine CAS No. 2256060-11-2

5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine

Cat. No.: B2356273
CAS No.: 2256060-11-2
M. Wt: 282.51
InChI Key: OSLVAMIISZTQOY-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine is a chemical compound with the CAS Number 2256060-11-2 . It has a molecular weight of 282.51 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H8ClIN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid . It has a molecular weight of 282.51 .

Scientific Research Applications

  • Reactivity in Chemical Synthesis

    • 5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine shows varied reactivity in chemical synthesis. For instance, its halogenated counterparts are used in aminolysis reactions, contributing to the synthesis of diverse aminopyrimidines and other pyrimidine derivatives (Arantz & Brown, 1971).
  • Role in Electrophilic Cyclization

    • The compound is valuable in electrophilic cyclization reactions. Such reactions are essential for synthesizing biologically useful compounds like 7-azaindoles, demonstrating its significance in medicinal chemistry (Philips et al., 2019).
  • Application in Molecular Structure Studies

    • Studies involving halogen-substituted pyridines, like this compound, provide insights into molecular structures and bonding. Such research is crucial for understanding chemical properties and reactivity, which has broader implications in material science and pharmaceutical development (Gast et al., 1993).
  • Utility in Infrared Spectroscopy

    • Infrared spectroscopy studies involving compounds like this compound help in understanding hydrogen bonding and molecular interactions. This research is significant in developing new materials and in the study of molecular dynamics (Awad & Habeeb, 1996).
  • Influence in Amination Reactions

    • Amination of alkyl substituted halogenopyridines, including derivatives of this compound, is an area of significant research interest. These studies provide valuable information for the synthesis of aminated pyridines, which are important in various chemical and pharmaceutical applications (Does & Hertog, 2010).
  • Role in Catalyzed Reactions

    • The compound is also involved in catalyzed reactions like selective amination, demonstrating its utility in synthetic chemistry and catalyst development (Ji, Li, & Bunnelle, 2003).
  • Research in Thermodynamics and Mixtures

    • It is used in the study of thermodynamics of mixtures containing amines. Understanding the interactions in such mixtures has significant implications in the development of new solvent systems and in industrial chemistry (González et al., 2008).

Properties

IUPAC Name

5-chloro-2-iodo-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClIN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLVAMIISZTQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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